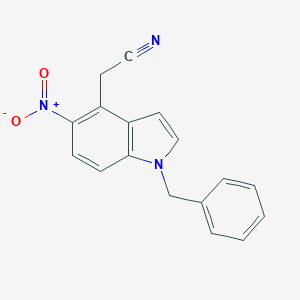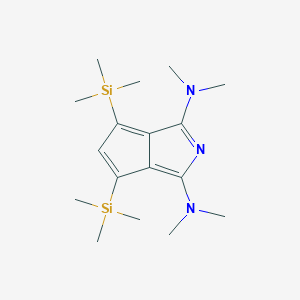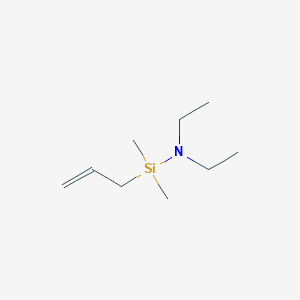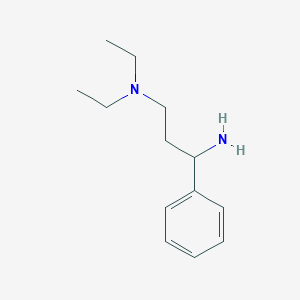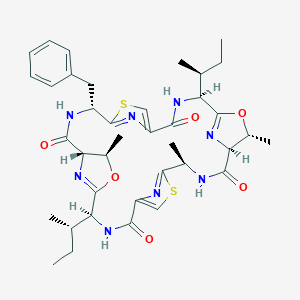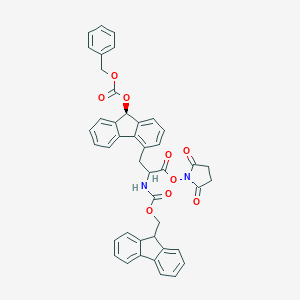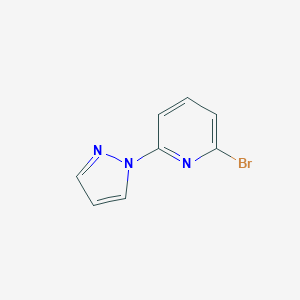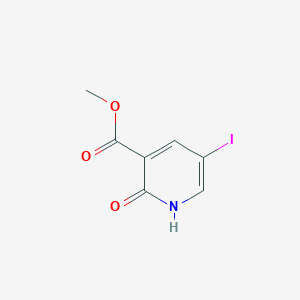
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate often involves oxidative decarboxylation-beta-iodination processes, starting from amino acids or their derivatives. This method allows for the introduction of iodine into previously unfunctionalized positions, enabling further functionalization and derivatization towards complex molecular architectures. For example, a synthesis route involves one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of products with a trans relationship between substituents at C-2 and C-3 positions (Boto et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of dihydropyridine derivatives, including Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, can be explored through crystallographic and molecular modeling studies. These studies reveal details about the compound's geometry, intermolecular interactions, and conformational preferences. For instance, structural characterization and molecular modeling (AM1) have been applied to similar compounds, providing insights into their crystal structures and potential for further chemical manipulation (De Armas et al., 2000).
Chemical Reactions and Properties
The dihydropyridine core of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is known for its reactivity in various chemical reactions. These reactions can include nucleophilic addition, oxidation, and cycloaddition, offering pathways to a wide range of functionalized products. For example, reactions with protein amino groups or specific reaction conditions can introduce heavy atoms or other functional groups, demonstrating the compound's versatility in synthetic chemistry (Riley & Perham, 1973).
Scientific Research Applications
-
Scientific Field: Pharmaceutical Research
- Application : Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Scientific Field: Pharmaceutical Research
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .
-
Scientific Field: Organic Chemistry
- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .
- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .
- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .
-
Scientific Field: Pharmaceutical Research
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .
-
Scientific Field: Organic Chemistry
- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .
- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .
- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .
Safety And Hazards
properties
IUPAC Name |
methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKGFMYVHZDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377460 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
116387-40-7 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-iodo-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

